1-(2,4-Difluorobenzyl)piperazine dihydrochloride
Overview
Description
1-(2,4-Difluorobenzyl)piperazine dihydrochloride is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Piperazine derivatives, such as 1-(2,4-Difluorobenzyl)piperazine, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed, benzylpiperazines are known to inhibit monoamine uptake .Scientific Research Applications
Applications in Anti-Mycobacterial Activity
Piperazine and its analogues, including 1-(2,4-Difluorobenzyl)piperazine dihydrochloride, have been recognized for their medicinal significance, especially in anti-mycobacterial activities. A substantial number of molecules containing piperazine as a key structural component have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including strains resistant to multiple drugs (MDR) and extremely drug-resistant strains (XDR). This review highlighted the role of piperazine as a crucial building block in the design and structure-activity relationship (SAR) of potent anti-TB molecules, providing valuable insights for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Broad Spectrum of Therapeutic Applications
Piperazine derivatives have a broad spectrum of therapeutic applications, as evidenced by their presence in various well-known drugs serving different medical purposes, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. The versatility of piperazine derivatives allows for slight modifications in their substitution patterns, leading to significant differences in the medicinal potential of the resultant molecules. The review discussed the wide range of molecular designs bearing the piperazine entity and their promising therapeutic profiles (Rathi et al., 2016).
Importance in Drug Development
The piperazine moiety, integral to this compound, plays a significant role in drug development. It is present in many potent biologically active compounds and has shown a broad range of activities. The review covered the current trends in the synthesis of piperazine and morpholine analogues and their potent pharmacophoric activities, underscoring the critical role of this substructure in medicinal chemistry (Mohammed et al., 2015).
Safety and Hazards
Future Directions
As a piperazine derivative, 1-(2,4-Difluorobenzyl)piperazine dihydrochloride could potentially be used in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which this compound is a derivative of, generally target parasites, causing paralysis and allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine compounds are known to paralyze parasites, which is likely a result of their interaction with the parasite’s nervous system .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound likely results in the paralysis and subsequent expulsion of parasites from the host body .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWMIIZTMVINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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